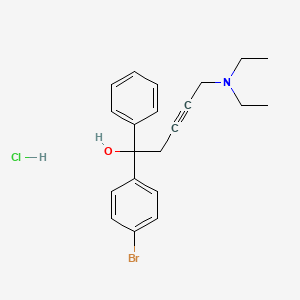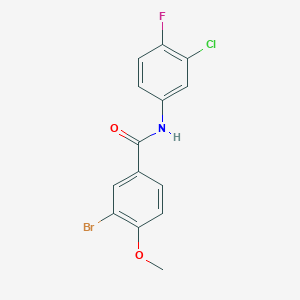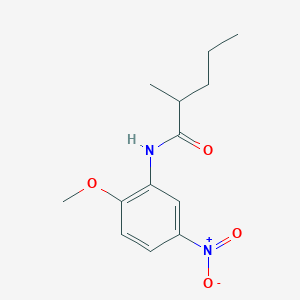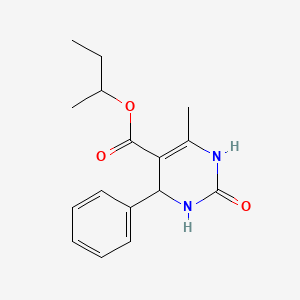![molecular formula C13H17ClN2O4S B5245774 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B5245774.png)
1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethylpiperidine is a useful research compound. Its molecular formula is C13H17ClN2O4S and its molecular weight is 332.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0597559 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethylpiperidine is the mitochondrial citrate transport protein (CTP) . CTP plays a crucial role in the exchange of tricarboxylates, which are key intermediates in anabolism and catabolism .
Mode of Action
This compound acts as a competitive inhibitor of the mitochondrial citrate transport protein . It blocks the exchange of tricarboxylates, thereby disrupting the normal function of CTP .
Biochemical Pathways
By inhibiting CTP, this compound affects the tricarboxylate transport pathway . This pathway is essential for the transport of citrate out of the mitochondria, where it is used in various biochemical reactions, including lipid synthesis. By blocking this pathway, the compound can disrupt these downstream processes .
Pharmacokinetics
Its molecular weight of 35674 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed
Result of Action
The inhibition of CTP by this compound can lead to a disruption in the balance of tricarboxylates, affecting both anabolic and catabolic processes . This can potentially lead to changes in cellular metabolism, although the specific molecular and cellular effects would depend on the context of the cell and the overall metabolic state.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-10-5-3-4-8-15(10)21(19,20)11-6-7-12(14)13(9-11)16(17)18/h6-7,9-10H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUBFUDPRHPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B5245716.png)
![2-methoxy-N-[2-(4-phenylmethoxyphenoxy)ethyl]ethanamine](/img/structure/B5245721.png)
![N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5245725.png)
![2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol](/img/structure/B5245727.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5245737.png)

![2-[benzyl(phenylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5245743.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5245746.png)
![(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5245749.png)
![2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B5245755.png)

![1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5245785.png)

